

# Isomaltulose Hydrate: Application Notes and Protocols for Pharmaceutical Formulations

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## Compound of Interest

Compound Name: *Isomaltulose hydrate*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **isomaltulose hydrate** as a versatile excipient in various pharmaceutical formulations. Detailed protocols for key experimental evaluations are also included to facilitate its practical application in drug development.

## Application Notes

**Isomaltulose hydrate**, a disaccharide composed of glucose and fructose, presents a unique combination of physicochemical and physiological properties that make it a promising excipient for pharmaceutical applications.[1][2] Its slow hydrolysis and absorption, low glycemic index, and non-cariogenic nature offer distinct advantages in the formulation of oral dosage forms.[1][2]

## Physicochemical Properties

**Isomaltulose hydrate** is a white, crystalline powder with a pleasant, sweet taste, approximately half as sweet as sucrose.[2] It exhibits good stability under acidic conditions and is less hygroscopic than sucrose, contributing to the stability of moisture-sensitive active pharmaceutical ingredients (APIs).[2]

Table 1: Physicochemical Properties of **Isomaltulose Hydrate**

Property	Value	References
Synonyms	Palatinose hydrate, 6-O- $\alpha$ -D-Glucopyranosyl-D-fructose hydrate	[3]
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O <sub>11</sub> ·H <sub>2</sub> O	[3]
Molecular Weight	360.31 g/mol	[3]
Appearance	White, crystalline powder	[2]
Sweetness	~0.5 times that of sucrose	[2]
Solubility in Water	Soluble	
Hygroscopicity	Low	[2]
Glycemic Index	32	[2]
Stability	High stability in acidic conditions	[2]

## Applications in Pharmaceutical Formulations

**Isomaltulose hydrate's** properties lend it to a variety of applications in pharmaceutical manufacturing, including as a diluent, filler-binder, and taste-masking agent.

### 1. Oral Solid Dosage Forms (Tablets and Capsules)

- **Direct Compression:** **Isomaltulose hydrate's** good flowability and compressibility make it suitable for direct compression, a cost-effective and efficient method for tablet manufacturing.[4][5] It can produce tablets with adequate hardness and low friability.
- **Wet Granulation:** **Isomaltulose hydrate** can be used as a filler and binder in wet granulation processes.[6][7] The choice of binder concentration and wetting liquid are critical parameters to optimize granule properties and subsequent tablet characteristics.[6][8][9]
- **Chewable and Orally Disintegrating Tablets (ODTs):** Its pleasant taste and solubility profile make it an excellent choice for chewable tablets and ODTs, improving patient compliance, especially in pediatric and geriatric populations.

## 2. Oral Liquid Formulations

- **Syrups and Suspensions:** **Isomaltulose hydrate** can serve as a sweetening agent and a viscosity modifier in oral liquids. Its stability in acidic pH is advantageous for formulations containing APIs that require a low pH environment. The stability of reconstituted oral suspensions, such as those containing amoxicillin, is a critical factor that can be influenced by the choice of excipients.[\[1\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Taste Masking:** The inherent sweetness of **isomaltulose hydrate** can help mask the unpleasant taste of certain APIs, such as ibuprofen.[\[3\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) This can be achieved by simple mixing or by more advanced techniques like granulation and coating.[\[3\]](#)[\[16\]](#)

## 3. Controlled-Release Formulations

**Isomaltulose hydrate** can be incorporated into hydrophilic matrix tablets to modulate drug release.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) The slow enzymatic cleavage of isomaltulose in the gastrointestinal tract could potentially be leveraged for developing novel sustained-release systems.

# Experimental Protocols

The following are detailed protocols for evaluating the performance of **isomaltulose hydrate** in various pharmaceutical formulations.

## Protocol 1: Evaluation of Isomaltulose Hydrate in Direct Compression Tablet Formulation

**Objective:** To assess the suitability of **isomaltulose hydrate** as a direct compression excipient by evaluating the physical properties of tablets formulated with a model API (e.g., Metformin HCl).

**Materials:**

- **Isomaltulose Hydrate**
- Metformin HCl (or other model API)
- Magnesium Stearate (lubricant)

- Colloidal Silicon Dioxide (glidant)

#### Equipment:

- V-blender
- Tablet press with appropriate tooling
- Tablet hardness tester
- Friabilator
- Disintegration tester
- Dissolution apparatus (USP Type II)
- UV-Vis Spectrophotometer

#### Methodology:

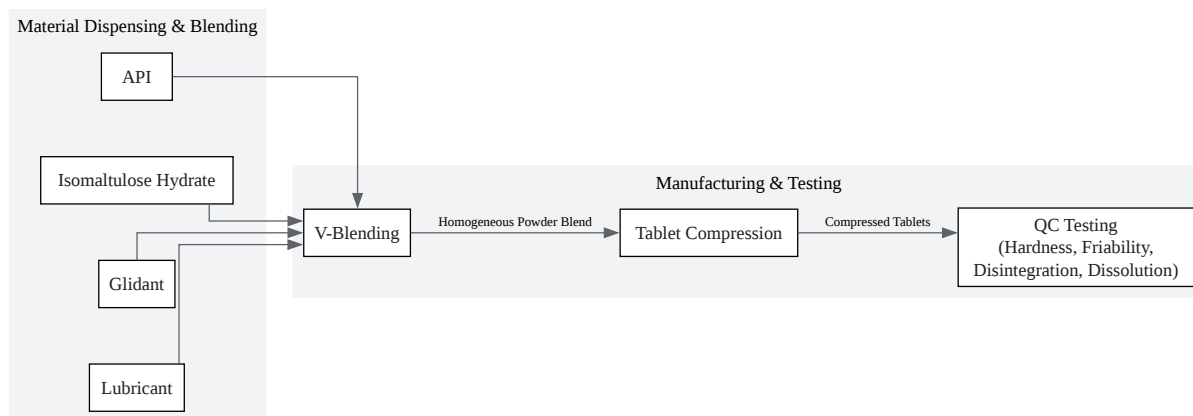
- Powder Blending:
  - Accurately weigh all components as per the formulation table (Table 2).
  - Geometrically mix the API and **isomaltulose hydrate** in a V-blender for 15 minutes.
  - Add colloidal silicon dioxide and blend for another 5 minutes.
  - Finally, add magnesium stearate and blend for 2 minutes.
- Tableting:
  - Compress the powder blend using a rotary tablet press to a target tablet weight and hardness. Record the compression force.
- Tablet Evaluation:
  - Hardness: Determine the crushing strength of 10 tablets using a calibrated hardness tester.[\[14\]](#)

- Friability: Weigh 20 tablets, place them in a friabilator, and rotate at 25 rpm for 4 minutes (100 revolutions).[\[16\]](#) De-dust the tablets and reweigh to calculate the percentage weight loss. A maximum weight loss of not more than 1.0% is generally considered acceptable. [\[16\]](#)
- Weight Variation: Individually weigh 20 tablets and calculate the average weight and standard deviation.
- Disintegration: Place one tablet in each of the six tubes of the disintegration apparatus and measure the time taken for complete disintegration in a specified medium (e.g., purified water at  $37 \pm 0.5$  °C).
- Dissolution: Perform dissolution testing using USP Apparatus 2 (paddle) at a specified paddle speed (e.g., 50 rpm) in a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl). [\[10\]](#) Withdraw samples at predetermined time points and analyze the drug content using a validated analytical method (e.g., UV-Vis spectrophotometry).[\[10\]](#)

Table 2: Model Formulation for Direct Compression

Ingredient	Function	Percentage (% w/w)
API (e.g., Metformin HCl)	Active Ingredient	50.0
Isomaltulose Hydrate	Filler/Binder	48.5
Colloidal Silicon Dioxide	Glidant	0.5
Magnesium Stearate	Lubricant	1.0

Visualization 1: Direct Compression Workflow



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Caption: Workflow for direct compression tablet manufacturing.

## Protocol 2: Wet Granulation using Isomaltulose Hydrate as a Filler-Binder

Objective: To prepare and evaluate granules and tablets using **isomaltulose hydrate** in a wet granulation process.

Materials:

- **Isomaltulose Hydrate**
- Model API
- Binder Solution (e.g., 5% w/v Povidone K30 in purified water)

- Magnesium Stearate

- Talc

Equipment:

- High-shear granulator or planetary mixer
- Fluid bed dryer or tray dryer
- Sieve shaker with a set of sieves
- Tablet press
- Equipment for tablet evaluation (as in Protocol 1)

Methodology:

- Dry Mixing:
  - Mix the API and **isomaltulose hydrate** in the granulator bowl for 5 minutes.
- Granulation:
  - Slowly add the binder solution to the powder blend while mixing at a low speed.
  - Increase the mixing speed to form wet granules of appropriate consistency. The endpoint can be determined by the "snowball" test.
- Drying:
  - Dry the wet granules in a fluid bed dryer or tray dryer at a suitable temperature (e.g., 50-60 °C) until the desired moisture content is achieved (e.g., 1-2%).
- Sizing:
  - Pass the dried granules through a suitable sieve (e.g., #20 mesh) to obtain uniform-sized granules.

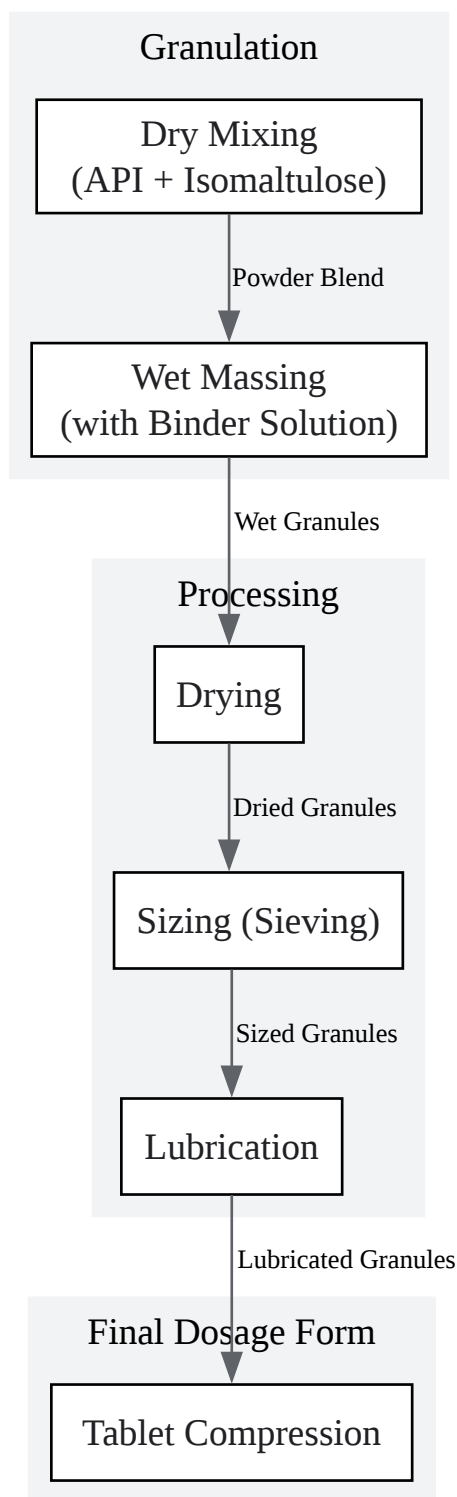
- Lubrication:
  - Add magnesium stearate and talc to the sized granules and blend for 2-3 minutes.
- Tableting and Evaluation:
  - Compress the lubricated granules into tablets and evaluate their properties as described in Protocol 1.

Table 3: Model Formulation for Wet Granulation

Ingredient	Function	Percentage (% w/w)
API	Active Ingredient	30.0
Isomaltulose Hydrate	Filler/Binder	63.0
Povidone K30	Binder	5.0
Purified Water	Granulating Fluid	q.s.
Magnesium Stearate	Lubricant	1.0
Talc	Glidant	1.0

## Visualization 2: Wet Granulation Process





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Caption: Step-by-step wet granulation workflow.

## Protocol 3: Taste-Masking Evaluation of an Oral Formulation with Isomaltulose Hydrate

Objective: To evaluate the effectiveness of **isomaltulose hydrate** in masking the bitter taste of a model API (e.g., Ibuprofen) in an oral formulation.

Materials:

- Model Bitter API (e.g., Ibuprofen)
- **Isomaltulose Hydrate**
- Other formulation excipients (e.g., flavors, suspending agents if a liquid)
- Purified Water

Equipment:

- Beakers and magnetic stirrer (for liquid formulations)
- Mortar and pestle or small-scale blender (for powder formulations)
- pH meter

Methodology:

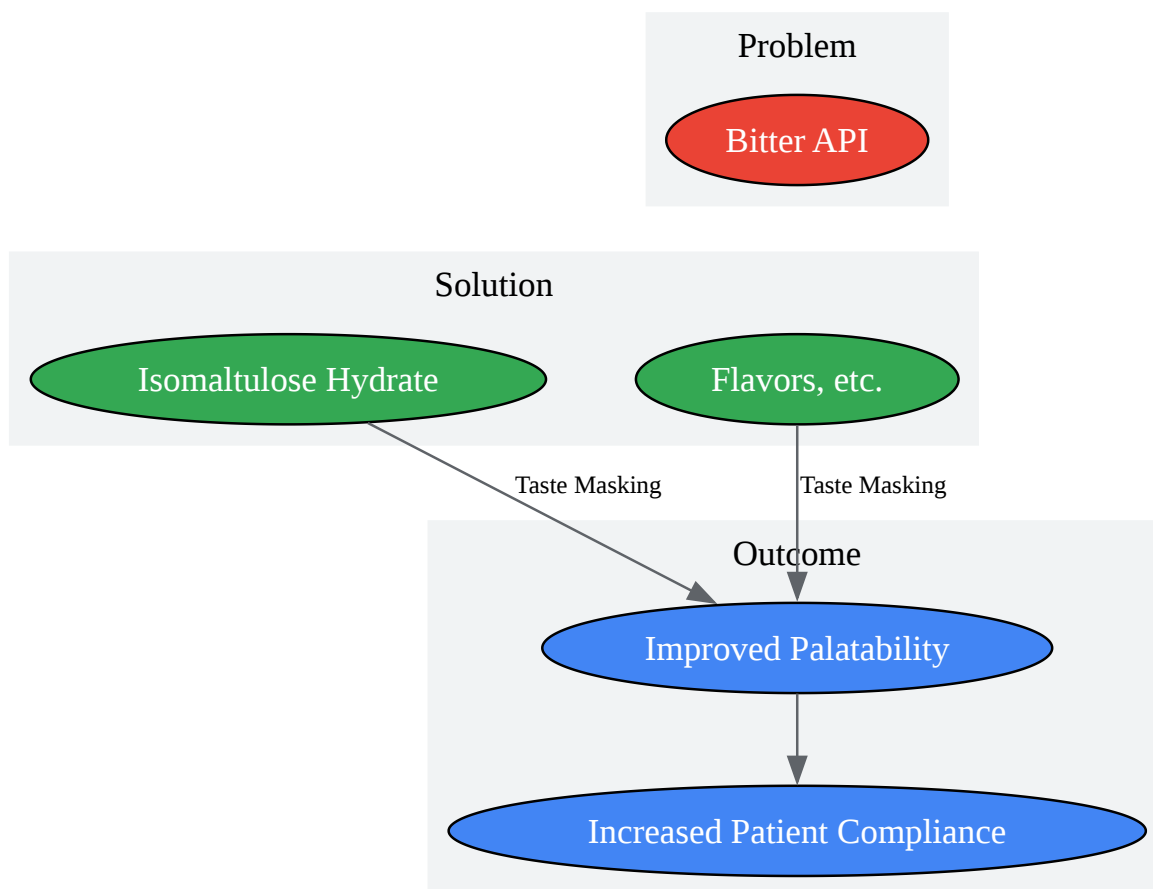
- Formulation Preparation:
  - Control Formulation: Prepare a formulation containing the API without **isomaltulose hydrate**.
  - Test Formulation: Prepare a formulation containing the API with **isomaltulose hydrate** at a predetermined concentration. Other taste-masking excipients can also be included.
- Sensory Panel Evaluation (Human Taste Panel):
  - Recruit a panel of trained volunteers.

- Provide volunteers with a small, measured amount of the control and test formulations.
- Ask them to rate the bitterness on a predefined scale (e.g., 0 = no bitterness, 5 = extremely bitter).
- Ensure a washout period with purified water between tasting the samples.
- Instrumental Analysis (Electronic Tongue):
  - If available, use an electronic tongue to obtain an objective measure of the taste profile of the formulations.

Table 4: Model Formulation for Taste-Masking Study (Oral Suspension)

Ingredient	Function	Control (% w/v)	Test (% w/v)
Ibuprofen	API	2.0	2.0
Isomaltulose Hydrate	Sweetener/Taste-masking agent	-	20.0
Xanthan Gum	Suspending Agent	0.5	0.5
Flavoring Agent	Flavor	0.2	0.2
Purified Water	Vehicle	q.s. to 100	q.s. to 100

## Visualization 3: Logical Relationship in Taste Masking



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Caption: Isomaltulose for improved patient compliance.

## Conclusion

**Isomaltulose hydrate** is a multifunctional excipient with significant potential in pharmaceutical formulation. Its favorable physicochemical properties, including good compressibility, pleasant taste, and stability, make it a valuable alternative to traditional excipients. The protocols provided herein offer a framework for the systematic evaluation of **isomaltulose hydrate** in various oral dosage forms, enabling formulators to leverage its benefits for the development of robust and patient-centric drug products. Further research is warranted to explore its full potential in novel drug delivery systems, particularly in the area of controlled release.

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